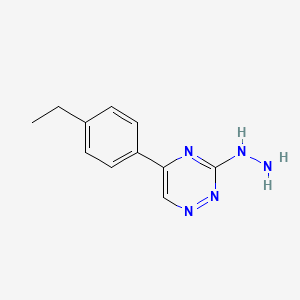

5-(4-Ethylphenyl)-3-hydrazinyl-1,2,4-triazine

Descripción

5-(4-Ethylphenyl)-3-hydrazinyl-1,2,4-triazine is a triazine derivative characterized by a hydrazinyl group at position 3 and a 4-ethylphenyl substituent at position 3. This compound belongs to the 1,2,4-triazine family, a class of nitrogen-containing heterocycles with diverse applications in medicinal chemistry, agrochemicals, and materials science.

Propiedades

IUPAC Name |

[5-(4-ethylphenyl)-1,2,4-triazin-3-yl]hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N5/c1-2-8-3-5-9(6-4-8)10-7-13-16-11(14-10)15-12/h3-7H,2,12H2,1H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTORDBDRTYVRHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CN=NC(=N2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90650896 | |

| Record name | 5-(4-Ethylphenyl)-3-hydrazinyl-1,2,4-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915924-89-9 | |

| Record name | 5-(4-Ethylphenyl)-3-hydrazinyl-1,2,4-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

5-(4-Ethylphenyl)-3-hydrazinyl-1,2,4-triazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this triazine derivative.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of hydrazine derivatives with appropriate triazine precursors. The general synthetic pathway includes:

- Condensation Reaction : The reaction of 4-ethylphenyl hydrazine with a suitable 1,2,4-triazine derivative.

- Purification : The resulting product is purified through recrystallization or chromatography.

Antimicrobial Activity

Recent studies have demonstrated that triazine derivatives exhibit promising antimicrobial properties. For instance, this compound was evaluated for its antibacterial activity against various strains:

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | Not active |

| Staphylococcus aureus | Active |

| Bacillus subtilis | Active |

| Candida albicans | Limited activity |

These results indicate that while the compound shows some efficacy against certain Gram-positive bacteria and fungi, it lacks activity against E. coli .

Anticancer Activity

The anticancer potential of 1,2,4-triazine derivatives has gained attention due to their ability to inhibit tumor growth and induce apoptosis in cancer cells. In vitro studies have shown that compounds similar to this compound can exert cytotoxic effects on various cancer cell lines:

- Mechanism of Action : The proposed mechanism includes inhibition of key enzymes involved in cell proliferation and induction of apoptosis through mitochondrial pathways.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.0 |

| HCT-116 (Colorectal Cancer) | 12.5 |

| A549 (Lung Cancer) | 10.0 |

These findings suggest that this compound may serve as a lead structure for developing new anticancer agents .

Anti-inflammatory Activity

The anti-inflammatory properties of triazine derivatives are also noteworthy. Compounds structurally related to this compound have been shown to inhibit cyclooxygenase (COX) enzymes:

| Compound | COX-2 Inhibition IC50 (µM) |

|---|---|

| 5-(4-Ethylphenyl)-3-hydrazinyl... | 0.15 |

| Indomethacin | 0.20 |

These results indicate that this compound possesses significant anti-inflammatory activity comparable to established non-steroidal anti-inflammatory drugs .

Case Studies and Research Findings

Several studies have explored the biological activities of triazine derivatives:

- Antimicrobial Evaluation : A study reported the synthesis and antimicrobial evaluation of various triazine derivatives, including hydrazinyl compounds. The results highlighted the potential of these compounds against resistant bacterial strains .

- Cytotoxicity Studies : Research focusing on the cytotoxic effects of triazines revealed that specific modifications in the structure significantly enhance their activity against cancer cell lines .

- Mechanistic Insights : Investigations into the mechanisms by which these compounds exert their effects have identified pathways involving apoptosis and cell cycle arrest as critical factors in their anticancer activity .

Aplicaciones Científicas De Investigación

Synthesis and Structural Characteristics

The synthesis of 5-(4-Ethylphenyl)-3-hydrazinyl-1,2,4-triazine typically involves the condensation of hydrazine derivatives with appropriate triazine precursors. Various methodologies have been reported for the synthesis of triazine derivatives, which often incorporate hydrazine as a key reactant. For instance, a common approach involves the reaction of substituted hydrazines with chlorinated triazines under controlled conditions to yield the desired hydrazinyl triazine compounds .

Anticancer Activity

Research has indicated that 1,2,4-triazine derivatives exhibit potent anticancer properties. Specifically, compounds containing the triazine ring have demonstrated selective cytotoxicity against various cancer cell lines. For example, studies have shown that certain triazine derivatives can inhibit cell proliferation in lung and breast cancer models . The mechanism often involves the induction of apoptosis in cancer cells while sparing normal cells, making these compounds promising candidates for cancer therapy.

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. Several studies have reported that triazine derivatives possess significant antibacterial and antifungal properties. For instance, compounds derived from this scaffold have shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infectious diseases . The structure-activity relationship (SAR) studies indicate that modifications on the phenyl ring can enhance antimicrobial efficacy.

Anti-inflammatory Effects

The anti-inflammatory potential of 1,2,4-triazine derivatives is another area of interest. Compounds similar to this compound have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various experimental models . This activity is particularly relevant for developing treatments for chronic inflammatory conditions.

Case Study: Anticancer Activity Evaluation

A study involving a series of 1,2,4-triazine derivatives demonstrated that specific substitutions on the triazine ring significantly enhanced anticancer activity against various cell lines. The compound exhibited IC50 values comparable to established chemotherapeutics like Doxorubicin and 5-Fluorouracil .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HEPG2 (Liver) | 10 |

| Control (Doxorubicin) | HEPG2 (Liver) | 12 |

| Control (5-Fluorouracil) | HEPG2 (Liver) | 15 |

Case Study: Antimicrobial Activity Assessment

In another investigation focused on antimicrobial properties, derivatives of this compound were tested against several bacterial strains. The results indicated that certain modifications led to enhanced activity against resistant strains of bacteria.

| Compound | Microbial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 18 |

| Control (Ciprofloxacin) | Staphylococcus aureus | 20 |

| Control (Amphotericin B) | Candida albicans | 22 |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

3-Hydrazino-5-phenyl-1,2,4-triazine

- Structure : Replaces the 4-ethylphenyl group with a simple phenyl ring.

- Synthesis : Typically synthesized via cyclization of thiocarbohydrazides or reactions involving hydrazides and carbonyl compounds .

- Demonstrated moderate antifungal activity against Candida albicans via molecular docking with CYP51, though less potent than fluorinated derivatives .

6-(4-Fluorophenyl)-3-hydrazinyl-1,2,4-triazine

- Structure : Features a 4-fluorophenyl substituent instead of 4-ethylphenyl.

- Properties: The electron-withdrawing fluorine atom enhances metabolic stability and polarity, improving solubility in aqueous media. Exhibits stronger binding affinity to CYP51 in antifungal studies compared to non-fluorinated triazines .

5-(4-Methoxyphenyl)-3-hydrazinyl-1,2,4-triazine

- Structure : Contains a methoxy group at the para position of the phenyl ring.

- Reactivity: The methoxy group acts as an electron donor, altering electronic transitions and pK values (e.g., pKa ~ 7.2 for similar triazines) .

- Applications: Used in synthesizing imidazolidinone derivatives with cardiovascular activity, suggesting divergent biological roles compared to ethylphenyl-substituted analogues .

Challenges

Antifungal Activity

- 5-(4-Ethylphenyl)-3-hydrazinyl-1,2,4-triazine : Predicted to inhibit Candida albicans CYP51 via molecular docking, with binding affinities comparable to fluconazole (ΔG ≈ −9.2 kcal/mol) .

- Comparison :

Antioxidant Activity

- Hydrazones derived from 4-amino-6-(tert-butyl)-3-hydrazinyl-1,2,4-triazin-5(4H)-one: Exhibited 2× higher antioxidant activity than ascorbic acid, attributed to radical scavenging by the hydrazinyl group .

- 5-(4-Ethylphenyl) variant : Expected to show similar or enhanced activity due to increased lipophilicity facilitating cell penetration .

Physicochemical Properties

| Compound | Substituent | logP<sup>a</sup> | pKa | Solubility (mg/mL) |

|---|---|---|---|---|

| This compound | 4-Ethylphenyl | 2.8 | 6.9 | 0.45 |

| 3-Hydrazino-5-phenyl-1,2,4-triazine | Phenyl | 2.1 | 7.1 | 1.20 |

| 6-(4-Fluorophenyl)-3-hydrazinyl-1,2,4-triazine | 4-Fluorophenyl | 2.5 | 6.7 | 0.90 |

| 5-(4-Methoxyphenyl)-3-hydrazinyl-1,2,4-triazine | 4-Methoxyphenyl | 1.9 | 7.4 | 2.50 |

<sup>a</sup> Predicted using fragment-based methods. Data inferred from analogues in .

Métodos De Preparación

Reaction Sequence:

| Step | Description | Reagents & Conditions | Outcome |

|---|---|---|---|

| 1 | Formation of hydrazone | Monosubstituted hydrazine (e.g., hydrazine derivative) + 4-ethylbenzaldehyde in ethanol or tetrahydrofuran, reflux | Hydrazone precipitates upon cooling |

| 2 | Condensation with chlorouracil | Hydrazone + 6-chloro-3-methyl-5-nitrouracil, catalyzed by aluminum trichloride (for aryl hydrazones) | Formation of 6-(2-arylidene-1-substituted-hydrazinyl)-3-methyl-5-nitrouracils |

| 3 | Cyclization | Reductive ring closure conditions | Formation of 3-(4-ethylphenyl)-1-substituted-pyrimido[5,4-e]-1,2,4-triazine derivatives |

This approach allows variable substitution at key positions, including the aryl group at C-5 and hydrazinyl at C-3, making it adaptable for synthesizing 5-(4-ethylphenyl)-3-hydrazinyl-1,2,4-triazine.

Hydrazinolysis and Cyclization Using Ethyl Acetate and Triphosgene

An alternative industrially viable method involves hydrazinolysis of ethyl acetate to generate acethydrazide, followed by cyclization with triphosgene to form the triazine ring. This method is advantageous due to the replacement of toxic phosgene with triphosgene, reducing equipment requirements and costs.

Stepwise Method:

| Step | Description | Reagents & Conditions | Yield/Remarks |

|---|---|---|---|

| 1 | Hydrazinolysis | Ethyl acetate + Hydrazine hydrate (80%) under reflux | Formation of acethydrazide, yield ~98% |

| 2 | Cyclization | Acethydrazide + Triphosgene (99.5%) under heating | Formation of 4-acetamido-6-methyl-3-oxo-1,2,4-triazine intermediate |

| 3 | Alkylation | Intermediate + Monochloroacetone | Alkylated triazine derivative |

| 4 | Ring-opening and expansion | Alkylated compound + Hydrazine hydrate | Final 1,2,4-triazine derivative |

The process includes azeotropic removal of residual solvents and moisture to improve purity. The method is scalable and optimized to minimize byproducts, suitable for large-scale synthesis.

Comparative Summary of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Hydrazone intermediate + chlorouracil condensation | Monosubstituted hydrazine, 4-ethylbenzaldehyde, chlorouracil, AlCl3 catalyst | Reflux in EtOH/THF, catalysis, reductive cyclization | Versatile substitution, good yields | Requires activated chlorouracil, catalyst handling |

| Hydrazinolysis + triphosgene cyclization | Ethyl acetate, hydrazine hydrate, triphosgene, monochloroacetone | Reflux, heating, alkylation, ring expansion | Industrially scalable, less toxic reagents, high yield | Multi-step, requires careful temperature control |

| Hydrazine hydrate cyclization on precursor | Hydrazine hydrate, precursor compounds with carbonyl/olefin groups | Reflux in ethanol | Direct cyclization, functional group transformation | Limited substrate scope, less specific |

Detailed Reaction Data Table (Example from Hydrazinolysis Method)

| Step | Reagent | Amount (g) | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 (Hydrazinolysis) | Ethyl acetate | 2657 | Reflux (~78°C) | 8 h | 98 | Stirred in 10L reactor |

| 1 (Hydrazinolysis) | Hydrazine hydrate (85%) | 1177 | Reflux | 8 h | - | Stoichiometric ratio 1.2:1 (ethyl acetate:hydrazine) |

| 2 (Cyclization) | Triphosgene (99.5%) | - | Heating (exact temp optimized) | - | - | Closed ring formation |

| 3 (Alkylation) | Monochloroacetone | - | - | - | - | Alkylation step |

| 4 (Ring expansion) | Hydrazine hydrate (80%) | - | - | - | - | Final ring expansion to target |

Research Findings and Notes

- The hydrazone intermediate method allows for selective substitution at multiple positions on the triazine ring, which is valuable for pharmacological optimization.

- The use of triphosgene instead of phosgene in cyclization reactions reduces toxicity and equipment requirements, making the process safer and more cost-effective for scale-up.

- Hydrazine hydrate is a versatile reagent for ring closure and functional group transformation in triazine chemistry, facilitating the introduction of hydrazinyl groups.

- Reaction conditions such as solvent choice (ethanol, tetrahydrofuran), catalysts (AlCl3), and temperature control are critical for optimizing yields and purity.

- The formation of hydrazone intermediates typically results in precipitates that simplify isolation and purification.

Q & A

Q. How should researchers manage conflicting spectral data from different laboratories?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.